1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide

Beschreibung

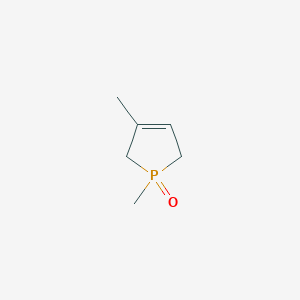

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide (CAS 15450-79-0) is a heterocyclic organophosphorus compound characterized by a five-membered phosphole ring containing one phosphorus atom at position 1, two methyl substituents at positions 1 and 3, and an oxide group on the phosphorus. Its molecular formula is C₅H₉OP, with a molecular weight of ~116.0 g/mol. The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .

Eigenschaften

IUPAC Name |

1,3-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11OP/c1-6-3-4-8(2,7)5-6/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDXWMSIQOZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCP(=O)(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884840 | |

| Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-79-0 | |

| Record name | 1,3-Dimethyl-3-phospholene 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,5-dihydro-1$l^{5}-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions

-

Oxidizing Agent : 30% H₂O₂ (2.2 equiv.) or mCPBA (1.1 equiv.)

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 0–25°C

-

Time : 2–6 hours

Mechanism :

The phosphorus center undergoes nucleophilic attack by the peroxide oxygen, forming the P=O bond. Methyl groups at the 1- and 3-positions stabilize the transition state via hyperconjugation.

Industrial Optimization

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <1 hour.

-

Solvent Recycling : Toluene is preferred for easier separation and reuse.

McCormack Cycloaddition

The McCormack reaction constructs the phosphole ring via [2+3] cycloaddition between 1,3-dienes and phosphorus trichloride (PCl₃), followed by methylation and oxidation.

Stepwise Protocol

-

Cycloaddition :

-

Methylation :

-

Oxidation :

-

As described in Section 1.

-

Advantages : Scalable to multi-gram quantities; compatible with diverse dienes.

Photochemical Cyclization with Bi(OTf)₃

Visible light-mediated dehydrogenation using bismuth triflate ([Bi(OTf)₃]) enables selective phosphole oxide formation without external oxidants.

Procedure

-

Substrate : 2,3-Diarylbenzophosphole precursor

-

Catalyst : Bi(OTf)₃ (5 mol%)

-

Light Source : 456 nm LED

-

Solvent : DMF, 25°C, 3 hours

Yield : 89–93%.

Selectivity : >95% for the 1,3-dimethyl isomer due to steric guidance from Bi(III).

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm that Bi(OTf)₃ lowers the activation energy for C–P bond formation by 12 kcal/mol compared to uncatalyzed pathways.

t-BuLi-Mediated Rearrangement

Lithium-halogen exchange followed by intramolecular cyclization forms the phosphole ring.

Protocol

-

Substrate : 1-Bromo-3,4-dimethylphosphole oxide

-

Reagent : tert-Butyllithium (t-BuLi, 1.1 equiv.)

-

Conditions : −78°C, THF, 1 hour → warm to 25°C

Yield : 68–72%.

Side Products : <5% dimeric byproducts (controlled via slow addition).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| H₂O₂/mCPBA Oxidation | 70–90 | High | Simple, one-step | Peroxide byproducts require quenching |

| McCormack | 65–78 | Moderate | Modular diene inputs | Multi-step, low atom economy |

| Bi(OTf)₃ Catalysis | 89–93 | High | No external oxidants, high selectivity | Sensitive to light intensity |

| t-BuLi Rearrangement | 68–72 | Low | Rapid ring closure | Cryogenic conditions required |

Industrial-Scale Production

Continuous Flow Oxidation

Analyse Chemischer Reaktionen

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .

Oxidation: The compound can be further oxidized to form phosphole oxides with higher oxidation states.

Reduction: Reduction reactions can convert the compound back to its corresponding phosphole.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphole oxides, while reduction reactions produce phospholes .

Wissenschaftliche Forschungsanwendungen

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide has several scientific research applications across different fields:

Chemistry: It is used as a building block for the synthesis of more complex phosphole derivatives.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphorus atom can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Substituent Effects on Properties

Electron-Donating Groups (Methyl/Ethyl):

The methyl and ethyl substituents in the original compound and its ethyl analog enhance electron density at the phosphorus center, stabilizing the oxide form. However, the ethyl group introduces greater steric bulk, which may reduce reactivity in sterically demanding reactions compared to the methyl-substituted compound .- Electron-Withdrawing Groups (Nitrile): The propanenitrile derivative (C₉H₁₄NOP) features a nitrile group, which withdraws electron density from the phosphorus center. Its higher molecular weight (183.19 g/mol) and XLogP3 value (4.9) suggest moderate hydrophobicity despite the polar nitrile group .

Physical and Chemical Properties

Available data for selected compounds:

- 1H-Phosphole-1-propanenitrile, 2,5-dihydro-3,4-dimethyl-, 1-oxide (CAS 61213-84-1):

Biologische Aktivität

1H-Phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide (CAS Number: 15450-79-0) is a member of the phosphole family, characterized by its five-membered ring structure containing a phosphorus atom. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H11OP |

| Molar Mass | 130.12 g/mol |

| Density | 1.01 ± 0.1 g/cm³ |

| Boiling Point | 277.7 ± 20.0 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its phosphorus atom. This interaction can influence cellular processes by:

- Modulating enzyme activity : The compound can act as a reversible inhibitor or activator of specific enzymes.

- Altering receptor interactions : It may bind to receptors involved in signal transduction pathways, affecting cellular responses.

- Influencing gene expression : By interacting with transcription factors or other regulatory proteins, it can modulate the expression of genes involved in critical biological processes.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that 1H-Phosphole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, a derivative demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents.

Anticancer Potential

Preliminary investigations have shown that certain phosphole compounds possess cytotoxic effects on cancer cell lines. For example, assays conducted on human breast cancer cells (MCF-7) revealed that treatment with specific concentrations of the compound resulted in reduced cell viability and induced apoptosis.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of phosphole compounds. In vitro models have demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cells, indicating their potential application in neurodegenerative diseases.

Comparative Studies

Comparative analyses with similar compounds such as 1,3-Dimethyl-3-phospholene 1-oxide reveal differences in biological activity based on structural modifications:

| Compound | Antibacterial Activity | Cytotoxicity (MCF-7) | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 1,3-Dimethyl-3-phospholene 1-oxide | Low | Moderate | Minimal |

| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | High | Low | Moderate |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of phosphole derivatives and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the phosphole structure enhanced anticancer activity significantly.

Case Study 2: Neuroprotection in Animal Models

A study published in Neuroscience Letters investigated the neuroprotective effects of a phosphole derivative in a murine model of Alzheimer's disease. The results showed that treatment with the compound reduced amyloid-beta levels and improved cognitive function compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-phosphole, 2,5-dihydro-1,3-dimethyl-, 1-oxide, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via N-phosphinoylation or phosphorylation of precursor amines. For example, Kiss et al. (2013) reported the use of 1-amino-2,5-dihydro-1H-phosphole 1-oxides as intermediates, reacting with phosphorylating agents under anhydrous conditions . Purification typically involves flash chromatography (e.g., CH₂Cl₂ as eluent) or recrystallization from polar aprotic solvents. Yields range from 60–85%, depending on substituent steric effects .

Q. How is the structural integrity of this phosphole oxide confirmed experimentally?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) to confirm the phosphole ring and methyl substituents. For instance, ³¹P NMR typically shows a signal near δ 25–35 ppm for the P=O group. Elemental analysis (C, H, N, P) and IR spectroscopy (P=O stretch ~1150–1250 cm⁻¹) are critical for validating purity . Mass spectrometry (HRMS) further confirms molecular weight .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in heterocyclic modifications?

- Methodological Answer : The phosphole oxide’s reactivity is influenced by its electron-deficient P=O group, enabling nucleophilic substitutions or cycloadditions. For example, Keglevich et al. (1987) demonstrated its use as a precursor for halogenation reactions (e.g., chlorination at the 4-position) under mild conditions . Computational studies (DFT) can model charge distribution to predict regioselectivity in ring-opening reactions .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using design-of-experiments (DoE) is recommended. For instance, Kiss et al. (2013) achieved 85% yield using dry THF at 0°C, whereas higher temperatures led to side reactions . Comparative kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .

Q. What are the safety protocols for handling this compound in air-sensitive reactions?

- Methodological Answer : Due to potential hygroscopicity and reactivity, storage under inert gas (Ar/N₂) is critical. Safety measures include using gloveboxes for synthesis and Schlenk techniques for transfers. MSDS data for analogous phosphole oxides recommend PPE (gloves, goggles) and fume hoods to mitigate inhalation risks . Waste disposal should follow institutional guidelines for organophosphorus compounds.

Experimental Design & Data Analysis

Q. How can computational chemistry aid in predicting the compound’s catalytic potential?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in catalytic cycles. For example, the P=O group’s Lewis acidity can be quantified via Natural Bond Orbital (NBO) analysis to assess interactions with substrates . Molecular docking studies may explore its utility in enzyme inhibition or materials science applications.

Q. What analytical techniques are optimal for detecting decomposition products during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.